molecular formula C11H11FN4OS B2945751 4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 869067-93-6

4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2945751
CAS No.: 869067-93-6
M. Wt: 266.29
InChI Key: IXRJXJNLRCYDSL-UHFFFAOYSA-N
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Description

4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a fluorobenzyl thioether, and a triazinone ring

Properties

IUPAC Name

4-amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRJXJNLRCYDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazinone Ring: The triazinone ring can be synthesized by reacting appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Thioether: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and thioether groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino and thioether groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-fluorobenzyl alcohol
  • 4-fluorobenzylamine
  • 4-fluorophenylboronic acid

Uniqueness

4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazinone ring with a fluorobenzyl thioether and an amino group

Biological Activity

4-Amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, with the CAS number 869067-93-6, is a compound that belongs to the triazine family. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FN4OSC_{11}H_{11}FN_4OS. The presence of the triazine ring contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the triazine moiety exhibit a wide range of biological activities, including:

  • Antitumor Activity : Triazine derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Some derivatives possess antimicrobial properties that could be beneficial in treating infections.
  • Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives. For example:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)18PARP1 inhibition
OlaparibMCF-757.3PARP1 inhibition

In a study focusing on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 18 µM, indicating significant efficacy compared to Olaparib (IC50 = 57.3 µM), a known PARP inhibitor .

The biological activity of this compound is primarily attributed to its ability to inhibit PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP1 leads to increased DNA damage in cancer cells, promoting apoptosis .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on MCF-7 Cells : The compound was evaluated for its ability to induce apoptosis through PARP inhibition. Results indicated enhanced cleavage of PARP1 and increased activity of caspases 3 and 7, which are critical for apoptosis .
  • In Vivo Studies : Preliminary in vivo studies suggest that derivatives of triazines may enhance the effectiveness of existing chemotherapeutic agents while reducing side effects.

Q & A

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial enzymes) .
  • QSAR Models : Machine learning algorithms correlate substituent properties (e.g., Hammett σ values) with activity .

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